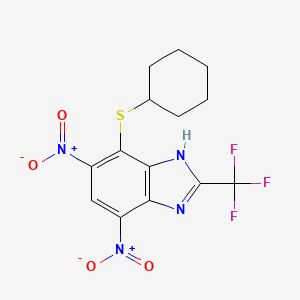
7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by the presence of a cyclohexylsulfanyl group, two nitro groups, and a trifluoromethyl group attached to a benzimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. One common approach includes the nitration of a suitable benzimidazole derivative, followed by the introduction of the trifluoromethyl group and the cyclohexylsulfanyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethylation can be performed using reagents such as trifluoromethyl iodide in the presence of a base like cesium fluoride
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency and scalability of the process. The use of flow chemistry techniques can also minimize the formation of by-products and improve the overall yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Reagents like sodium trifluoroacetate and trifluoromethyltrimethylsilane are commonly employed.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various trifluoromethylated derivatives.
Applications De Recherche Scientifique
7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can modulate cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl ketones: Known for their use as enzyme inhibitors and in medicinal chemistry.
Trifluoromethyl ethers: Utilized in pharmaceuticals and agrochemicals for their enhanced stability and biological activity.
Trifluoromethylated benzimidazoles: Similar in structure but may differ in the position and number of substituents, affecting their chemical and biological properties.
Uniqueness
7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
60167-88-6 |
|---|---|
Formule moléculaire |
C14H13F3N4O4S |
Poids moléculaire |
390.34 g/mol |
Nom IUPAC |
7-cyclohexylsulfanyl-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H13F3N4O4S/c15-14(16,17)13-18-10-8(20(22)23)6-9(21(24)25)12(11(10)19-13)26-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,18,19) |
Clé InChI |
KWORMXAKHZRPAS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)SC2=C(C=C(C3=C2NC(=N3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


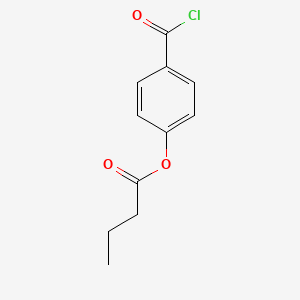
![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)
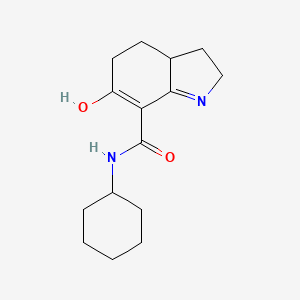
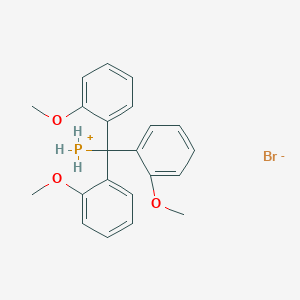


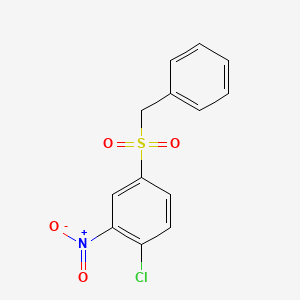
![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)
![5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B14599220.png)
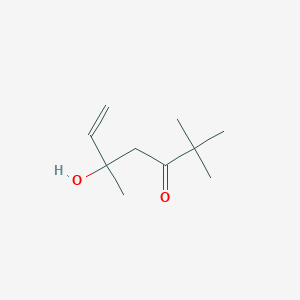
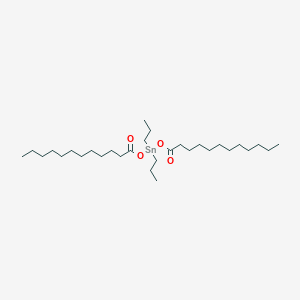

![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)

